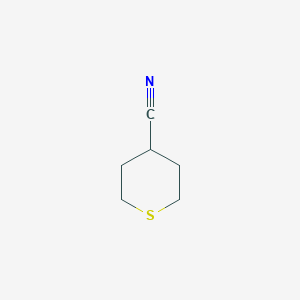

Tetrahydrothiopyran-4-carbonitrile

Description

Contextualizing the Significance of Thiopyran-4-carbonitrile Scaffolds in Organic and Medicinal Chemistry

The thiopyran ring system is a recurring motif in a multitude of biologically active compounds. The incorporation of a sulfur atom within a cyclic structure can influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. The saturated nature of the tetrahydrothiopyran (B43164) ring offers a three-dimensional geometry that can be advantageous for creating specific interactions with biological targets. When this ring system is functionalized with a carbonitrile group, it introduces a potent electron-withdrawing and hydrogen bond accepting moiety.

In medicinal chemistry, the nitrile group is a versatile functional group that can act as a bioisostere for other groups, such as a carbonyl or a hydroxyl group, and can participate in key interactions with enzyme active sites. For instance, nitrile-containing compounds have been investigated as inhibitors for a variety of enzymes, including cathepsins and dipeptidyl peptidases. The combination of the thiopyran scaffold and the carbonitrile functionality in Tetrahydrothiopyran-4-carbonitrile presents a promising framework for the design of novel therapeutic agents.

In organic synthesis, the nitrile group of this compound can serve as a valuable synthetic handle. It can be readily transformed into other functional groups, such as amines, carboxylic acids, and tetrazoles, opening up avenues for the creation of diverse libraries of compounds for screening and optimization in drug discovery and materials science.

Historical Development and Key Milestones in this compound Research

While specific research focused exclusively on this compound is not extensively documented in early literature, its historical development is intrinsically linked to the synthesis of its precursor, tetrahydro-4H-thiopyran-4-one. The preparation of this key intermediate has been a subject of study for several decades, with various synthetic routes being explored and optimized.

Early methods for the synthesis of tetrahydro-4H-thiopyran-4-one often involved multi-step procedures with variable yields. A significant advancement came with the development of more efficient and scalable syntheses. For example, a notable method involves the treatment of dimethyl 3,3'-thiobispropanoate with a base like sodium methoxide, followed by decarboxylation to yield the desired tetrahydro-4H-thiopyran-4-one in high yields. researchgate.net This improved access to the ketone precursor has been a critical enabler for the potential synthesis and subsequent investigation of its derivatives, including this compound.

The conversion of the ketone to the nitrile can be achieved through various established organic reactions, such as the Strecker synthesis or by reaction with tosylhydrazine followed by treatment with a cyanide source. The availability of these synthetic routes, coupled with the growing interest in sulfur-containing heterocycles, has paved the way for the exploration of this compound in more recent research endeavors.

Contemporary Research Challenges and Emerging Opportunities for this compound

Despite the synthetic accessibility of the tetrahydrothiopyran scaffold, several challenges remain in the context of this compound research. One of the primary challenges lies in the stereoselective functionalization of the thiopyran ring. The development of synthetic methods that allow for precise control over the stereochemistry at the C4 position and other positions on the ring is crucial for elucidating structure-activity relationships in medicinal chemistry applications.

Furthermore, the exploration of the chemical reactivity of the nitrile group in the specific context of the tetrahydrothiopyran ring is an area that warrants further investigation. Understanding how the sulfur heteroatom influences the electronic properties and reactivity of the nitrile group is essential for designing efficient synthetic transformations and for predicting its behavior in biological systems.

Despite these challenges, the emerging opportunities for this compound are significant. In medicinal chemistry, the scaffold holds promise for the development of novel inhibitors of enzymes where a nitrile group can act as a key pharmacophore. The unique three-dimensional shape of the tetrahydrothiopyran ring could be exploited to achieve high selectivity for specific enzyme isoforms. For example, related sulfur and nitrogen-containing heterocycles are being explored for their anticancer and antioxidant properties. mdpi.com

In the field of materials science, the incorporation of the polar nitrile group and the sulfur atom into polymer backbones or organic materials could lead to novel properties, such as enhanced thermal stability, specific optical properties, or improved performance in electronic devices. The ability to readily modify the nitrile group further expands the potential for creating a wide range of functional materials.

Overview of Research Methodologies Applied to this compound

The study of this compound and its derivatives involves a combination of synthetic, analytical, and computational methodologies.

Synthetic Methodologies: The synthesis of this compound typically starts from its ketone precursor, tetrahydro-4H-thiopyran-4-one. researchgate.net Standard organic reactions are then employed to introduce the nitrile functionality. The purification of the final product and intermediates is generally achieved using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Analytical Characterization: The structural elucidation and confirmation of this compound are carried out using a suite of spectroscopic techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound.

Infrared (IR) Spectroscopy: The presence of the characteristic nitrile (C≡N) stretching frequency in the IR spectrum provides clear evidence for the successful introduction of the nitrile group.

Computational Studies: Computational chemistry plays an increasingly important role in understanding the properties of molecules like this compound. nih.gov

Conformational Analysis: Computational methods are used to predict the most stable conformations of the tetrahydrothiopyran ring, which is crucial for understanding its interaction with biological targets. acs.org

Quantum Chemical Calculations: These calculations can provide insights into the electronic properties of the molecule, such as the charge distribution and the reactivity of the nitrile group.

Molecular Docking: In the context of medicinal chemistry, molecular docking simulations can be used to predict the binding mode of this compound within the active site of a target enzyme, guiding the design of more potent and selective inhibitors.

| Research Methodology | Application to this compound |

| Synthesis | Preparation from tetrahydro-4H-thiopyran-4-one |

| Purification | Column Chromatography, HPLC |

| Structural Analysis | 1H NMR, 13C NMR, Mass Spectrometry, IR Spectroscopy |

| Computational Modeling | Conformational Analysis, Electronic Property Prediction, Molecular Docking |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

thiane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c7-5-6-1-3-8-4-2-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKVZWAEWJUKAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00616241 | |

| Record name | Thiane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195503-40-3 | |

| Record name | Thiane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thiane-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Tetrahydrothiopyran 4 Carbonitrile and Its Chemical Derivatives

Direct Synthesis Strategies for Tetrahydrothiopyran-4-carbonitrile

Direct synthesis strategies aim to construct the heterocyclic ring and incorporate the key carbonitrile functional group in a concerted or sequential one-pot process from acyclic precursors.

Nucleophilic Cyclization Approaches

Nucleophilic cyclization represents a fundamental strategy for heterocycle formation. In the context of this compound, this would typically involve an intramolecular reaction where a sulfur-based nucleophile attacks an electrophilic carbon to form the six-membered ring. A plausible, though not widely documented, approach involves the Michael addition of a thiol to an appropriately substituted α,β-unsaturated nitrile.

For instance, a bifunctional precursor such as 5-mercapto-2-pentenenitrile could undergo base-catalyzed intramolecular cyclization. The thiolate anion, generated under basic conditions, would attack the β-carbon of the unsaturated nitrile, leading to a 6-endo-trig cyclization to furnish the target molecule. The efficiency of such reactions often depends on the concentration, the nature of the base, and the solvent system employed to favor the intramolecular pathway over intermolecular polymerization.

Ring-Closing Reactions for Thiopyran Formation

Modern organic synthesis has been greatly advanced by the development of powerful ring-closing reactions, most notably Ring-Closing Metathesis (RCM). While RCM is extensively used for forming carbocycles and oxygen heterocycles google.commdpi.com, its application to sulfur-containing rings is also established. A hypothetical RCM approach to this compound would start with an acyclic diene precursor containing a sulfur atom at the appropriate position.

An example precursor would be S-allyl-4-cyanopent-1-ene. Exposure of this diene to a Grubbs-type ruthenium catalyst would initiate metathesis, closing the ring to form dihydro-2H-thiopyran-4-carbonitrile. Subsequent reduction of the double bond would yield the desired saturated this compound. The choice of catalyst and reaction conditions would be critical to prevent catalyst poisoning by the sulfur atom.

Synthesis via Functional Group Interconversions on Thiopyran Precursors

An often more practical and common approach is to perform functional group transformations on a pre-formed tetrahydrothiopyran (B43164) ring system. This leverages the commercial availability or straightforward synthesis of stable thiopyran precursors.

Transformation of Tetrahydrothiopyran-4-one (B549198) Derivatives

Tetrahydro-4H-thiopyran-4-one is a readily accessible starting material for the synthesis of 4-substituted thiopyran derivatives researchgate.netnist.govsigmaaldrich.com. The conversion of its ketone functionality into a carbonitrile group is a key strategy. Several methods are viable:

Via Tosylhydrazone (Shapiro-type reaction): The ketone can be converted to its p-toluenesulfonylhydrazone (tosylhydrazone). Treatment of this intermediate with a strong base generates a vinyllithium (B1195746) species, which can then be quenched with a cyanating agent like cyanogen (B1215507) bromide to yield the unsaturated nitrile. Subsequent reduction would afford the final product. A more direct route involves treating the tosylhydrazone with a cyanide salt, such as sodium cyanide, which can displace the tosylhydrazone function under certain conditions to form the nitrile.

Via Cyanohydrin Formation: The reaction of tetrahydrothiopyran-4-one with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN) or an alkali metal cyanide followed by acid workup, yields the corresponding cyanohydrin. The hydroxyl group of the cyanohydrin must then be removed. This can be achieved through various deoxygenation protocols, such as conversion to a thiocarbonyl derivative followed by radical reduction with tributyltin hydride, to give the final carbonitrile product.

The table below outlines a plausible reaction sequence starting from Tetrahydro-4H-thiopyran-4-one.

| Step | Reactant | Reagents | Intermediate/Product | General Yield (%) |

| 1 | Tetrahydro-4H-thiopyran-4-one | p-Toluenesulfonylhydrazide, acid catalyst | Tetrahydrothiopyran-4-one tosylhydrazone | >90 |

| 2 | Tetrahydrothiopyran-4-one tosylhydrazone | Sodium cyanide (NaCN), heat | This compound | Variable |

Carbonitrile Group Introduction and Modification

Another functional group interconversion strategy involves introducing the nitrile via nucleophilic substitution. This requires a tetrahydrothiopyran ring bearing a suitable leaving group at the 4-position, such as a halide or a sulfonate ester (e.g., tosylate or mesylate).

The synthesis would begin with the reduction of tetrahydrothiopyran-4-one to tetrahydrothiopyran-4-ol. The resulting alcohol is then converted into a good leaving group, for example, by reaction with p-toluenesulfonyl chloride to form a tosylate. Subsequent reaction with a cyanide salt, like sodium or potassium cyanide, in a polar aprotic solvent (e.g., DMSO) facilitates an SN2 reaction, displacing the tosylate group to yield this compound chemguide.co.ukchemguide.co.ukchemistrystudent.com.

The following table summarizes this two-step synthetic route.

| Step | Reactant | Reagents | Intermediate/Product | General Yield (%) |

| 1 | Tetrahydrothiopyran-4-one | Sodium borohydride (B1222165) (NaBH₄) | Tetrahydrothiopyran-4-ol | >95 |

| 2 | Tetrahydrothiopyran-4-ol | p-Toluenesulfonyl chloride (TsCl), Pyridine | 4-Tosyloxy-tetrahydrothiopyran | 80-95 |

| 3 | 4-Tosyloxy-tetrahydrothiopyran | Sodium cyanide (NaCN), DMSO | This compound | 60-80 |

Multicomponent Reactions for the Assembly of this compound Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing portions of all starting materials, are powerful tools for rapidly building molecular complexity mdpi.comresearchgate.netyoutube.com. While a specific MCR for the direct synthesis of unsubstituted this compound is not prominently featured in the literature, the principles of MCRs can be applied to design such a synthesis.

A hypothetical MCR could involve the reaction of a sulfur source (like hydrogen sulfide (B99878) or a thiol), a bifunctional aldehyde or ketone, and a nitrile-containing component. For instance, a variation of the Gewald reaction, which is a well-known MCR for synthesizing 2-aminothiophenes, could potentially be adapted. A possible reaction could involve divinyl ketone, a cyanide source like malononitrile, and a sulfur donor in a one-pot process designed to favor the formation of the six-membered thiopyran ring over other possible products. The development of such a reaction would represent a significant advancement in efficiency, aligning with the principles of green and atom-economical chemistry.

Knoevenagel Condensation and Michael Addition Sequences

A powerful and convergent approach for the construction of the tetrahydrothiopyran ring system involves a tandem sequence of Knoevenagel condensation followed by an intramolecular Michael addition. This strategy typically begins with the Knoevenagel condensation of an active methylene (B1212753) compound containing a nitrile group, such as malononitrile, with an appropriate aldehyde or ketone. academie-sciences.fr The resulting α,β-unsaturated nitrile then serves as a Michael acceptor for an intramolecular conjugate addition of a thiol, leading to the formation of the six-membered thiopyran ring. academie-sciences.frrsc.org

The choice of base is crucial in promoting both the initial condensation and the subsequent cyclization. Weak bases are often employed to prevent undesired side reactions. rsc.org This one-pot methodology is highly atom-economical and allows for the generation of multiple carbon-carbon and carbon-sulfur bonds in a single synthetic operation. academie-sciences.frnih.gov

A variety of substrates can be utilized in this sequence, providing access to a diverse range of substituted tetrahydrothiopyran-4-carbonitriles. The reaction conditions can often be tuned to control the stereochemical outcome of the newly formed stereocenters.

Domino and Cascade Reactions in Thiopyran Synthesis

Domino and cascade reactions represent a highly efficient strategy for the synthesis of complex molecules like tetrahydrothiopyran derivatives from simple starting materials in a single operation. researchgate.netnih.govmdpi.com These reactions, also known as tandem reactions, minimize the need for purification of intermediates, reduce waste, and are often more environmentally benign. academie-sciences.fr

For the synthesis of thiopyrans, a domino reaction might involve an initial intermolecular reaction, such as a Michael addition, which then triggers a cascade of intramolecular transformations to form the heterocyclic ring. nih.gov For example, a multicomponent reaction could bring together an aldehyde, a sulfur source, and a component containing the carbonitrile functionality, which then assemble in a predetermined sequence to yield the desired this compound. academie-sciences.fr The efficiency of these reactions often relies on the careful choice of catalysts and reaction conditions to orchestrate the sequence of bond-forming events. nih.gov Research in this area is continually uncovering new domino sequences for the construction of diverse heterocyclic frameworks, including those of thiopyrans. researchgate.netnih.gov

Catalytic Strategies in this compound Synthesis

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds, including derivatives of tetrahydrothiopyran. rsc.org Chiral secondary amines, such as proline and its derivatives, are commonly used to catalyze the formation of thiopyran rings through various reaction cascades. nih.gov These catalysts can activate substrates through the formation of transient enamines or iminium ions, enabling highly stereoselective transformations. rsc.orgnih.gov

For instance, an organocatalytic domino Michael/aza-Henry/cyclization reaction has been developed for the synthesis of tetrahydropyridines, a strategy that could be adapted for the synthesis of analogous tetrahydrothiopyran structures. nih.govnih.gov The use of bifunctional organocatalysts, which possess both a basic and an acidic site, can further enhance the efficiency and stereoselectivity of these transformations by simultaneously activating both the nucleophile and the electrophile. rsc.org

| Catalyst Type | Reaction Type | Key Features |

| Chiral Secondary Amines (e.g., Proline) | Michael Addition/Cyclization | Enamine/Iminium ion activation, high stereoselectivity. |

| Bifunctional Organocatalysts | Domino Reactions | Simultaneous activation of nucleophile and electrophile. |

Metal-Mediated and Metal-Catalyzed Transformations

Transition metal catalysis offers a versatile and efficient means to construct the tetrahydrothiopyran ring and its derivatives. nih.govnih.gov Lewis acidic metal salts, such as those of nickel and zinc, can catalyze the formation of heterocyclic rings from nitriles and other precursors. nih.gov These catalysts can activate substrates, promoting bond formation under mild conditions. nih.gov

Diels-Alder reactions, a type of [4+2] cycloaddition, are a classic method for forming six-membered rings and can be applied to the synthesis of thiopyrans. nih.gov The use of metal catalysts can significantly influence the regio- and stereoselectivity of these cycloadditions. For instance, samarium triflate has been used as a catalyst in the asymmetric synthesis of thiazine (B8601807) derivatives through a cycloaddition reaction. nih.gov

Furthermore, metal-catalyzed cross-coupling reactions provide powerful methods for the late-stage functionalization of pre-formed tetrahydrothiopyran rings, allowing for the introduction of a wide range of substituents.

| Metal Catalyst | Reaction Type | Advantages |

| Nickel(II), Zinc(II) salts | Cyclization from nitriles | Mild conditions, activation of nitriles. |

| Samarium Triflate | Asymmetric Diels-Alder | Control of stereochemistry. |

| Palladium complexes | Cross-coupling reactions | Late-stage functionalization. |

Photoredox Catalysis for Carbonitrile Functionalization

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for the functionalization of organic molecules, including saturated heterocycles. nih.govyoutube.comacs.org This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes, leading to the formation of reactive radical intermediates under mild conditions. youtube.com

While direct functionalization of the carbonitrile group on a tetrahydrothiopyran ring via photoredox catalysis is a developing area, analogous transformations on other saturated heterocycles provide a proof of concept. For example, photoredox-catalyzed C-H functionalization allows for the direct introduction of various functional groups at positions adjacent to the heteroatom in saturated aza-heterocycles. rsc.orgnih.gov This approach avoids the need for pre-functionalized starting materials and offers a more direct route to complex molecules. nih.gov

The application of photoredox catalysis to activate and functionalize the C-H bonds of the tetrahydrothiopyran ring or potentially the carbonitrile group itself represents a promising avenue for the future development of novel synthetic methods for this compound derivatives.

| Photocatalyst Type | Transformation | Key Features |

| Organic Dyes | C-H Functionalization | Mild reaction conditions, high functional group tolerance. nih.gov |

| Iridium or Ruthenium Complexes | Single-Electron Transfer | Generation of radical intermediates. youtube.com |

Stereoselective and Enantioselective Synthesis of this compound Analogs

The development of stereoselective and enantioselective methods for the synthesis of tetrahydrothiopyran analogs is crucial for their application in drug discovery, as the biological activity of chiral molecules is often dependent on their stereochemistry. nih.gov

Organocatalysis has proven to be a particularly effective strategy for achieving high levels of stereocontrol in the synthesis of six-membered heterocycles. rsc.orgnih.gov Chiral organocatalysts can create a chiral environment around the reacting molecules, directing the approach of the reactants to favor the formation of one stereoisomer over the other. nih.gov Domino reactions catalyzed by chiral organocatalysts are especially powerful, as they can generate multiple stereocenters in a single, highly controlled process. academie-sciences.frnih.gov

Metal-catalyzed asymmetric reactions, such as the asymmetric Diels-Alder reaction, also provide a robust method for the enantioselective synthesis of thiopyran derivatives. nih.gov The use of chiral ligands in conjunction with a metal catalyst can induce high levels of asymmetry in the product. nih.gov

Recent advances in these areas continue to expand the toolbox of synthetic chemists, enabling the efficient and selective synthesis of a wide range of enantiomerically enriched this compound analogs for further investigation.

| Method | Catalyst/Reagent | Stereochemical Control |

| Organocatalytic Domino Reaction | Chiral secondary amine | Formation of multiple stereocenters. |

| Asymmetric Diels-Alder | Chiral Lewis acid | Enantioselective ring formation. |

| Kinetic Resolution | Chiral resolving agent | Separation of enantiomers. |

Green Chemistry Principles in this compound Synthesis

The growing emphasis on environmental sustainability has propelled the integration of green chemistry principles into modern organic synthesis. These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com The synthesis of heterocyclic compounds like this compound is an area where the application of these principles can lead to significant improvements in efficiency and environmental impact. Key aspects of green chemistry relevant to the synthesis of this compound and its derivatives include maximizing atom economy, utilizing catalytic reagents, employing safer solvents and reaction conditions, and designing energy-efficient processes.

The concept of atom economy is a central tenet of green chemistry, focusing on maximizing the incorporation of all materials used in the process into the final product. wikipedia.orgnih.gov In an ideal, 100% atom-economical reaction, all the atoms of the reactants are found in the desired product, with no byproducts formed. wikipedia.orglibretexts.org Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, which generate stoichiometric byproducts that must be treated as waste. nih.gov

Catalytic processes are fundamental to green synthesis. Catalysts, used in small amounts, can facilitate reactions with high efficiency and selectivity, often under milder conditions than stoichiometric reagents. jocpr.com This not only reduces energy consumption but also minimizes the formation of side products. In the context of synthesizing sulfur-containing heterocycles, various catalytic systems have been explored. For instance, the use of reusable, heterogeneous catalysts like magnesium oxide (MgO) nanopowders has proven effective in the synthesis of certain thiopyrano[4,3-b]pyran derivatives, offering an environmentally friendly alternative to traditional catalysts. researchgate.net Similarly, nanoparticles of materials like titanium dioxide (TiO2) have been employed as efficient and non-toxic catalysts in multi-component reactions to produce pyrimidine (B1678525) derivatives, a strategy that saves time and reduces chemical usage. nih.gov

The choice of solvent is another critical factor in the greenness of a synthetic route. Many traditional organic solvents are volatile, flammable, and toxic, contributing to environmental pollution and safety hazards. mdpi.com Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids, or even performing reactions under solvent-free conditions. mdpi.comsid.ir Water, in particular, is an attractive green solvent due to its non-toxicity, availability, and non-flammability. sid.ir

Furthermore, energy efficiency is a key consideration. Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netresearchgate.net This is because microwaves couple directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net

Multi-component reactions (MCRs) epitomize several green chemistry principles. By combining three or more reactants in a single step to form a product that incorporates portions of all reactants, MCRs offer high atom economy, reduce the number of synthetic steps, and minimize waste generation and energy consumption. researchgate.netufms.br The synthesis of various thiopyran and related heterocyclic derivatives has been successfully achieved through efficient one-pot MCRs. researchgate.netsid.ir

The table below summarizes how these green chemistry principles can be applied to the synthesis of this compound and its derivatives, drawing parallels from established methods for similar heterocyclic systems.

Table 1: Application of Green Chemistry Principles in the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis | Potential Advantages |

|---|---|---|

| Atom Economy | Designing synthetic routes based on addition or cycloaddition reactions to maximize the incorporation of reactant atoms into the final product. wikipedia.orgnih.gov | Minimizes waste by reducing the formation of byproducts. wikipedia.org |

| Catalysis | Use of reusable solid-supported catalysts (e.g., MgO, TiO2) or transition metal catalysts to facilitate reactions with high efficiency. jocpr.comresearchgate.netnih.gov | Lower energy requirements, increased reaction rates, high yields, and catalyst recyclability. |

| Safer Solvents | Replacement of volatile organic solvents with water or conducting reactions under solvent-free conditions. mdpi.comsid.ir | Reduced environmental impact, improved safety, and simplified work-up procedures. sid.ir |

| Energy Efficiency | Employing microwave irradiation as an alternative energy source to conventional heating. researchgate.netresearchgate.net | Drastically reduced reaction times, higher product yields, and fewer side reactions. researchgate.net |

| Multi-component Reactions (MCRs) | Combining multiple starting materials in a one-pot synthesis to construct the target molecule in a single step. researchgate.netufms.br | Increased efficiency, reduced waste, and conservation of time and energy. researchgate.net |

To illustrate the concept of atom economy, consider a hypothetical synthesis of this compound. The percent atom economy is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants, then multiplying by 100. wikipedia.orglibretexts.org

Reaction Mechanisms and Comprehensive Reactivity Profiles of Tetrahydrothiopyran 4 Carbonitrile

Mechanistic Studies of Nitrile Group Transformations in Tetrahydrothiopyran-4-carbonitrile

The carbon-nitrogen triple bond of the nitrile group in this compound is a primary site for chemical modifications, including hydrolysis, amidation, and various nucleophilic additions.

The hydrolysis of nitriles is a fundamental reaction that typically proceeds in two stages: initial conversion to an amide, followed by further hydrolysis to a carboxylic acid. chemguide.co.uk This process can be catalyzed by either acid or base. organicchemistrytutor.comlibretexts.org

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. libretexts.orglibretexts.org A water molecule then acts as a nucleophile, attacking the activated carbon. A series of proton transfers leads to the formation of an amide intermediate. organicchemistrytutor.comlibretexts.org Continued heating in the acidic medium will protonate the carbonyl oxygen of the amide, setting the stage for another nucleophilic attack by water and eventual elimination of ammonia (B1221849) (as an ammonium (B1175870) ion) to yield the corresponding carboxylic acid, Tetrahydrothiopyran-4-carboxylic acid. organicchemistrytutor.comchemistrysteps.com

Base-Catalyzed Hydrolysis:

In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic nitrile carbon. libretexts.orgchemistrysteps.com The resulting imidic acid intermediate is then converted to an amide. chemistrysteps.com The hydrolysis can often be stopped at the amide stage (Tetrahydrothiopyran-4-carboxamide) under milder conditions. chemistrysteps.comcommonorganicchemistry.com However, more vigorous conditions, such as prolonged heating, will lead to the hydrolysis of the amide to form a carboxylate salt. chemistrysteps.com Acidification of this salt is necessary to obtain the final carboxylic acid. libretexts.org

| Condition | Intermediate | Final Product | Key Mechanistic Features |

| Acidic (e.g., HCl, H₂SO₄) | Tetrahydrothiopyran-4-carboxamide | Tetrahydrothiopyran-4-carboxylic acid | Protonation of nitrile nitrogen increases electrophilicity. libretexts.orglibretexts.org |

| Basic (e.g., NaOH, KOH) | Tetrahydrothiopyran-4-carboxamide | Tetrahydrothiopyran-4-carboxylate salt | Direct nucleophilic attack by hydroxide ion. libretexts.orgchemistrysteps.com |

The nitrile group of this compound is susceptible to attack by a variety of nucleophiles.

A notable example is the Pinner reaction , which involves the acid-catalyzed reaction of a nitrile with an alcohol in anhydrous conditions. nrochemistry.comwikipedia.orgorganic-chemistry.org This reaction initially forms a Pinner salt (an imino ester salt). nrochemistry.comwikipedia.org These salts are themselves reactive intermediates that can be converted to esters upon the addition of water, or to amidines upon reaction with ammonia or amines. nrochemistry.comwikipedia.org

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), can also add to the nitrile group. The initial addition forms an imine anion, which upon hydrolysis, yields a ketone. libretexts.org

Reactivity of the Thiopyran Ring in this compound

The thiopyran ring, a saturated sulfur heterocycle, exhibits its own characteristic reactivity, primarily centered around the sulfur atom and the C-H bonds of the ring.

The sulfur atom in the thioether moiety of the tetrahydrothiopyran (B43164) ring is readily oxidized. cdnsciencepub.com Oxidation can occur in a stepwise manner, first yielding the corresponding sulfoxide (B87167) and then the sulfone.

The choice of oxidizing agent and reaction conditions determines the extent of oxidation. Milder oxidizing agents or controlled stoichiometry can favor the formation of this compound 1-oxide (the sulfoxide). More powerful oxidizing agents, such as hydrogen peroxide catalyzed by certain metal catalysts (e.g., niobium carbide), or an excess of the oxidant, will typically lead to the formation of this compound 1,1-dioxide (the sulfone). nih.gov

| Oxidizing Agent | Product | Notes |

| m-Chloroperbenzoic acid (mCPBA) | Sulfoxide or Sulfone | Stoichiometry dependent. |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Requires a catalyst for efficient sulfone formation. nih.gov |

| Sodium Periodate (NaIO₄) | Sulfoxide | Generally selective for sulfoxide formation. |

| Potassium Permanganate (KMnO₄) | Sulfone | A strong oxidizing agent. |

Saturated heterocyclic systems like the tetrahydrothiopyran ring can undergo various transformations, including ring-opening and rearrangement reactions, often promoted by acids or metals. nih.govrsc.org While specific studies on this compound are not prevalent, analogous transformations in similar sulfur heterocycles suggest potential reaction pathways. For instance, Lewis acid-promoted ring-opening of saturated heterocycles is a known phenomenon. nih.govresearchgate.net Additionally, certain rearrangements in tetrahydropyran (B127337) and tetrahydrothiopyran derivatives have been documented, often involving intramolecular cyclizations or rearrangements initiated by the formation of a carbocation within the ring system. researchgate.netresearchgate.net

Electrophilic Reactions: Saturated rings like tetrahydrothiopyran are generally not susceptible to electrophilic aromatic substitution in the way that aromatic heterocycles are. youtube.commasterorganicchemistry.com The electron density of the ring is localized in sigma bonds, making it less nucleophilic. However, reactions at the sulfur atom, as discussed in the oxidation section, can be considered a form of electrophilic attack on the sulfur lone pairs.

Radical Reactions: The C-H bonds of the tetrahydrothiopyran ring can be subject to radical abstraction. Thioethers can react with radicals, and the formation of a radical adjacent to the sulfur atom is a key step in many sulfur-mediated radical processes. acsgcipr.orgnih.gov For example, a radical initiator can abstract a hydrogen atom from the ring to form a carbon-centered radical. This radical can then participate in various subsequent reactions. Furthermore, thiyl radicals can be generated from thioethers and participate in addition reactions to unsaturated bonds. acsgcipr.orgnih.gov

Cycloaddition Reactions and Their Application to this compound Derivatives

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. In the context of thiopyran chemistry, these reactions, particularly the Diels-Alder and its hetero-variants, are instrumental in building the six-membered sulfur-containing ring and introducing further structural complexity. While specific studies on this compound are not extensively documented in this context, the reactivity of the broader thiopyran family provides a strong basis for understanding its potential cycloaddition chemistry. rsc.orgrsc.orgnih.govnih.gov

Hetero-Diels-Alder Cycloadditions

The Hetero-Diels-Alder (HDA) reaction is a variation of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. researchgate.net In the synthesis of thiopyran derivatives, the thiocarbonyl group (C=S) is a key component, often acting as a highly reactive dienophile (a 'superdienophile') due to the electronic properties of the C=S double bond. nih.govmdpi.com These reactions are a cornerstone for creating six-membered heterocycles with high stereoselectivity. rsc.org

While this compound itself is a saturated ring and thus cannot directly participate as a diene or dienophile, its unsaturated precursors or derivatives with exocyclic double bonds could undergo HDA reactions. For instance, a hypothetical precursor like a 2H-thiopyran-4-carbonitrile could react with a dienophile. More commonly, thioketones or thioaldehydes react with conjugated dienes to form dihydrothiopyran structures. mdpi.comnih.gov

The regioselectivity of these reactions is a critical aspect, and computational studies, often employing Density Functional Theory (DFT), are used to predict the outcomes. researchgate.netmdpi.com These studies analyze the frontier molecular orbitals (HOMO and LUMO) of the reactants to determine which regioisomer will be preferentially formed. researchgate.net For example, in the reaction of an unsymmetrical heterodiene and an unsymmetrical dienophile, the major product typically arises from the interaction of the terminal atom of the electron-rich component (with the higher HOMO coefficient) with the terminal atom of the electron-deficient component (with the higher LUMO coefficient). researchgate.net

Aryl and hetaryl thiochalcones, for example, have been shown to react smoothly with 1,4-quinones, which act as dienophiles, to yield fused 4H-thiopyrans. nih.gov These reactions often proceed with high yields and, in some cases, complete regioselectivity. The initial [4+2] cycloadducts can undergo spontaneous dehydrogenation to form the stable aromatic product. nih.gov

Table 1: Examples of Hetero-Diels-Alder Reactions in Thiopyran Synthesis

| Diene | Dienophile (Thiocarbonyl Compound) | Product Type | Reference |

| 2,3-Dimethyl-1,3-butadiene | Aryl/Hetaryl Thiochalcones | Fused 4H-Thiopyrans | nih.gov |

| Cyclopentadiene | N-Tosyl-imine | Tetrahydropyridine derivative | rsc.org |

| Spiro[2.4]hepta-4,6-diene | Thiophosgene | Thio-tricyclic adduct | rsc.org |

| In-situ generated Azoalkenes | Thioketones | 1,3,4-Thiadiazine derivatives | mdpi.com |

This table illustrates the versatility of HDA reactions in synthesizing various sulfur-containing heterocycles. The principles can be extended to design syntheses for derivatives of this compound.

[4+2] and Other Cycloaddition Modes in Thiopyran Chemistry

The [4+2] cycloaddition, or Diels-Alder reaction, is a fundamental method for synthesizing six-membered rings, including thiopyrans. rsc.orgrsc.orgrsc.org These reactions can be categorized as intermolecular or intramolecular. rsc.orgnih.gov Thiocarbonyl compounds can function as either the 2π component (dienophile) or, if part of a conjugated system, as the 4π component (diene). nih.gov

Thio-Dienes in [4+2] Cycloadditions: Conjugated thio-dienes are essential for [4+2] cycloadditions, where they react with various dienophiles. nih.gov These can be stable molecules or reactive intermediates generated in situ. For instance, Lewis acid catalysis can facilitate the ring-opening of certain oxathiolane derivatives to generate a reactive thio-diene intermediate that is then trapped by a dienophile. nih.gov

Thione-Containing Dienophiles: Thiocarbonyl compounds are highly effective dienophiles. Their reactivity is attributed to their high-lying HOMO and low-lying LUMO energy levels compared to their carbonyl analogs, which facilitates orbital overlap in the Diels-Alder reaction. rsc.org The presence of electron-withdrawing groups on the dienophile can further accelerate the reaction. rsc.org

The synthesis of thiopyran derivatives via [4+2] cycloaddition is extensive, with numerous examples demonstrating the construction of the thiopyran ring. rsc.orgrsc.orgrsc.org For example, phosphonodifluorodithioacetate has been reacted with dienes to create phosphonated thiopyran derivatives. rsc.org Similarly, a double in situ thio-Diels-Alder reaction has been reported using a 1,4-diene-3-thione derivative with various dienophiles to construct fused polycyclic structures based on the thiopyran scaffold. rsc.org

Beyond the standard [4+2] cycloaddition, other modes are known in sulfur chemistry. For example, [3+2] cycloadditions of thiocarbonyl ylides with alkenes and alkynes provide access to dihydro- and tetrahydrothiophenes, which are five-membered rings. acs.org While not directly forming a thiopyran, these reactions highlight the diverse cycloaddition chemistry of sulfur-containing functional groups.

Table 2: Selected [4+2] Cycloaddition Reactions for Thiopyran Synthesis

| Diene Component | Dienophile Component | Conditions | Product | Reference |

| (E)-oxopropenylindole carboxylate | bis-dithioamide | Trienamine catalyst | Nine-membered ring system | rsc.org |

| Aryl thionoester derivatives | In-situ generated benzyne | Heat | Fused thiopyran | rsc.org |

| Unsaturated thiazolidine-2-one | Ethyl acrylate, acrylonitrile | Catalyst-free | Thiopyrano[2,3-d]thiazole | researchgate.net |

| Furan-fused cyclobutanone (B123998) (as C4 synthon) | Imines | Rh-catalyst | Furan-fused lactams | nih.gov |

This table presents a range of [4+2] cycloaddition strategies that could be conceptually applied to synthesize precursors or analogs of this compound.

Investigating Intermediates and Transition States in this compound Reactions

The mechanism of cycloaddition reactions leading to thiopyran derivatives can be complex, proceeding through either a concerted or a stepwise pathway. rsc.orgnih.gov The specific pathway is influenced by factors such as the nature of the reactants, substituents, and reaction conditions. Understanding the intermediates and transition states is crucial for controlling the reaction outcome and stereoselectivity. While direct experimental or computational studies on this compound are limited, the extensive research on related thiopyran systems provides significant insights. rsc.orgacs.org

Concerted vs. Stepwise Mechanisms: In a concerted [4+2] cycloaddition, the new sigma bonds are formed simultaneously in a single transition state. rsc.orgnih.gov However, many hetero-Diels-Alder reactions are now understood to proceed through a stepwise mechanism involving the formation of a distinct reaction intermediate. rsc.orgnih.govacs.org Computational studies, particularly using DFT, have been instrumental in distinguishing between these pathways. rsc.orgmdpi.com A proposed criterion suggests that if the time lag between the formation of the two new carbon-carbon bonds exceeds 30 femtoseconds, the reaction is classified as stepwise. rsc.orgrsc.org

Types of Intermediates: In polar, stepwise reactions, a zwitterionic intermediate is often favored. nih.gov For non-polar reactions, a diradical intermediate may be more likely. nih.gov The nature of the substituents on the diene and dienophile plays a critical role in determining the character of the intermediate. For example, in the hetero-Diels-Alder reactions of azoalkenes with sterically hindered thioketones, DFT calculations have identified a zwitterionic intermediate where the C-S bond is fully formed before the ring closes. mdpi.com

Trapping experiments are a powerful experimental tool for identifying and characterizing reactive intermediates. nih.gov The ability to intercept an intermediate with another reactive species can not only provide mechanistic evidence but also open avenues for discovering novel multicomponent reactions. nih.gov

Transition State Analysis: Computational chemistry allows for the detailed analysis of transition state structures and energies. rsc.orgresearchgate.net These studies can reveal why a particular regio- or stereoisomer is formed. For instance, DFT calculations of the hetero-Diels-Alder reaction of azoalkenes with thioketones showed that the observed high regioselectivity was due to kinetic control. mdpi.com The calculations indicated that the transition states leading to the observed product were significantly lower in energy than those for the hypothetical regioisomeric product. mdpi.com These transition states were found to be highly unsymmetrical, with bond formation progressing at different rates. mdpi.com

In the context of reactions involving a molecule like this compound, for instance, in a hypothetical ring-opening or functionalization reaction, the stability of potential intermediates (e.g., carbocations, carbanions, or radicals) would be significantly influenced by the sulfur atom and the electron-withdrawing nitrile group. Computational studies would be invaluable in predicting the most likely reaction pathways by modeling the energies of the transition states and intermediates involved.

Table 3: Mechanistic Insights from Computational and Experimental Studies of Thiopyran-related Cycloadditions

| Reaction Type | System Studied | Key Findings | Method | Reference |

| [4+2] Cycloaddition | General Thiocarbonyls | Distinction between concerted and stepwise (polar/non-polar) pathways. | DFT and ELF calculations | nih.gov |

| Hetero-Diels-Alder | Azoalkenes + Thioketones | Stepwise mechanism via zwitterionic intermediate for sterically hindered substrates. | DFT calculations | mdpi.com |

| [3+2] Cycloaddition | Thiocarbonyl Ylides + Alkenes | Reversible, stepwise process suggested by experimental outcomes. | Experimental (thermal vs. high pressure) | acs.org |

| Four-component reaction | Coupling of iminium and enol intermediates | Comparable energy barriers for the formation of two independent intermediates enable the reaction. | DFT calculations | nih.gov |

This table summarizes key mechanistic findings for reactions related to thiopyran synthesis, which can inform predictions about the reactivity of this compound and its derivatives.

Advanced Spectroscopic Characterization Techniques Applied to Tetrahydrothiopyran 4 Carbonitrile

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. youtube.com These techniques are complementary and provide a characteristic fingerprint of the molecule, allowing for the identification of functional groups and providing insights into molecular structure and bonding. youtube.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. youtube.com The IR spectrum of Tetrahydrothiopyran-4-carbonitrile would show a strong, sharp absorption band characteristic of the nitrile group (C≡N stretch), typically in the range of 2260-2240 cm⁻¹. Other key absorptions would include C-H stretching vibrations of the methylene (B1212753) and methine groups on the ring, and various bending and rocking vibrations that are characteristic of the cyclic structure. nih.gov

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that also provides information about vibrational modes. youtube.comnih.gov A key advantage of Raman spectroscopy is that it is often more sensitive to non-polar bonds and symmetric vibrations. For this compound, the C≡N stretch is also observable in the Raman spectrum. The C-S bond stretching and skeletal vibrations of the thiopyran ring may also give rise to distinct Raman signals.

| Functional Group/Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| C≡N Stretch | 2260 - 2240 (strong, sharp) | 2260 - 2240 (medium to strong) |

| C-H Stretch (sp³ C-H) | 3000 - 2850 (medium to strong) | 3000 - 2850 (strong) |

| CH₂ Bend (Scissoring) | ~1465 | ~1465 |

| C-S Stretch | 700 - 600 (weak to medium) | 700 - 600 (strong) |

This table provides a general overview of the expected vibrational frequencies for the key functional groups in this compound.

The Tetrahydrothiopyran (B43164) ring can exist in different conformations, such as chair and boat forms. These different conformers will have slightly different vibrational frequencies due to the changes in bond angles and dihedral angles. nih.gov High-resolution vibrational spectroscopy, sometimes in combination with computational methods, can be used to identify and characterize these individual conformers. nih.govnih.gov By comparing the experimental IR and Raman spectra with theoretically calculated spectra for different possible conformers, it is possible to determine the most stable conformation of this compound in the gas phase or in a specific solvent. This type of analysis provides a deeper understanding of the molecule's potential energy surface and conformational dynamics.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₆H₉NS), this technique would confirm its molecular weight and provide insight into its structural stability and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound, HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass to the theoretical value.

Table 1: Theoretical HRMS Data for this compound

| Species | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | C₆H₁₀NS⁺ | 128.0528 |

| [M]⁺˙ | C₆H₉NS⁺˙ | 127.0450 |

This table is generated based on theoretical calculations and awaits experimental verification.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion (such as the molecular ion, M⁺˙) and inducing its fragmentation to produce product ions. Analyzing these fragments helps to elucidate the molecule's structure.

While specific experimental MS/MS data for this compound is not available, fragmentation can be predicted based on established chemical principles. The molecular ion (m/z 127) would likely undergo fragmentation through several pathways, including the loss of the nitrile group or ring-opening mechanisms.

Table 2: Predicted Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Predicted Fragment Loss | Fragment Formula | Predicted Product Ion (m/z) |

| 127 | ˙CN | C₅H₉S⁺ | 101 |

| 127 | HCN | C₅H₈S⁺˙ | 100 |

| 127 | C₂H₄ (ethylene) | C₄H₅NS⁺˙ | 99 |

| 127 | ˙SH | C₆H₈N⁺ | 94 |

This table represents a theoretical prediction of fragmentation patterns. Actual fragmentation would need to be confirmed by experimental data.

X-ray Crystallography for Absolute Configuration and Solid-State Architecture

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. This method could provide precise information on bond lengths, bond angles, and the conformation of the thiopyran ring, as well as how the molecules pack together in the solid state. However, no public crystal structure data for this compound is currently available.

Crystal Packing and Intermolecular Interactions

Should a crystal structure be determined, analysis would focus on the non-covalent interactions that govern the molecular packing. Given the structure, one could anticipate the presence of weak intermolecular interactions. The nitrile group (C≡N) is polar and could participate in dipole-dipole interactions or form weak C-H···N hydrogen bonds with neighboring molecules. The sulfur atom in the thiopyran ring could also engage in weak intermolecular contacts.

Puckering Analysis of the Thiopyran Ring

The six-membered tetrahydrothiopyran ring is not planar and is expected to adopt a chair conformation, which is the most stable arrangement for such rings. An X-ray crystallographic study would allow for a detailed puckering analysis, quantifying the exact conformation of the ring through parameters such as Cremer-Pople puckering coordinates. This analysis would define the degree of deviation from an ideal chair geometry.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. libretexts.org This technique is used to identify the presence of chromophores—parts of a molecule that absorb light.

For this compound, significant absorption in the near-UV or visible range is not expected. The molecule lacks conjugated π-systems, which are typically responsible for strong absorptions in the 200-800 nm range. msu.edu The nitrile group (C≡N) and the thioether moiety (C-S-C) have absorption maxima that fall in the far-UV region, generally below the 200 nm cutoff of standard laboratory spectrophotometers. msu.edu Therefore, a UV-Vis spectrum recorded in a solvent like ethanol (B145695) or hexane (B92381) would likely show very low absorbance above 200 nm.

Computational and Theoretical Studies on Tetrahydrothiopyran 4 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic makeup and potential chemical behavior of Tetrahydrothiopyran-4-carbonitrile. These ab initio (from first principles) methods solve the electronic Schrödinger equation to determine molecular properties. e3s-conferences.org

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of organic molecules, including sulfur heterocycles. e3s-conferences.orgrsc.org DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to optimize the molecular geometry and predict the electronic distribution in both the ground and excited states of this compound. rsc.org

For this molecule, the sulfur atom in the thiopyran ring and the nitrogen atom in the nitrile group possess lone pairs of electrons, while the nitrile group's triple bond creates a region of high electron density. libretexts.org DFT studies on analogous sulfur-containing heterocycles and nitrile compounds suggest that the highest occupied molecular orbital (HOMO) would likely be localized around the sulfur atom, making it a potential site for electrophilic attack. researchgate.net Conversely, the lowest unoccupied molecular orbital (LUMO) is expected to be centered on the antibonding π* orbital of the carbon-nitrogen triple bond, rendering the nitrile carbon electrophilic and susceptible to nucleophilic attack. libretexts.orgnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. researchgate.net Time-dependent DFT (TD-DFT) calculations can further predict the electronic absorption spectra (UV-Vis), providing information about the energies of electronic transitions from the ground state to various excited states. rsc.orgresearchgate.net

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability (site: sulfur atom). |

| LUMO Energy | ~ -0.8 eV | Indicates electron-accepting capability (site: nitrile carbon). |

| HOMO-LUMO Gap (ΔE) | ~ 5.7 eV | Reflects chemical reactivity and kinetic stability. |

| Dipole Moment | ~ 3.5 D | Quantifies the polarity of the molecule. |

| Mulliken Charge on S | ~ +0.15 | Indicates the partial charge and electrophilic nature of sulfur. |

| Mulliken Charge on N | ~ -0.45 | Indicates the partial charge and nucleophilic nature of nitrogen. |

Note: The values in this table are illustrative and based on typical results for similar heterocyclic nitrile compounds from DFT calculations. They are not from a direct published study on this compound.

Beyond DFT, other quantum chemical methods can be applied. Ab initio methods, such as Møller–Plesset perturbation theory (MP2), offer a higher level of theory for calculating electron correlation effects, which can be important for accurately determining energies and properties, though they are more computationally intensive. researchgate.net

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While less accurate than ab initio or DFT methods, they are much faster, making them suitable for preliminary analysis of large molecular systems or for providing initial geometries for higher-level calculations.

Conformational Analysis and Energy Landscapes of this compound

The six-membered tetrahydrothiopyran (B43164) ring is not planar and can adopt several conformations. Understanding the relative energies and interconversion pathways of these conformers is crucial as the three-dimensional shape of the molecule dictates its physical properties and how it interacts with other molecules.

Similar to cyclohexane (B81311), the tetrahydrothiopyran ring predominantly exists in a chair conformation to minimize angular and torsional strain. However, due to the presence of the heteroatom (sulfur), the ring is more flexible than cyclohexane. Other possible conformations include the boat and twist-boat forms, which are typically higher in energy and act as transition states or intermediates in the process of ring inversion.

The chair conformation allows for two distinct positions for the carbonitrile substituent at the C4 position: axial and equatorial . In the axial position, the substituent is parallel to the principal axis of the ring, while in the equatorial position, it points away from the ring's center. The energy difference between these two conformers determines their relative population at equilibrium.

The preference for the carbonitrile group to be in either the axial or equatorial position is governed by a balance of steric and electronic effects.

Steric Hindrance : In the axial position, the carbonitrile group can experience 1,3-diaxial interactions with the hydrogen atoms on C2 and C6, leading to steric strain. This generally favors the equatorial position, where such interactions are absent. Computational studies on related 4-alkyl-substituted thiopyrans have shown a strong preference for the equatorial conformer due to these repulsive steric interactions. researchgate.net

Electronic Effects : The polar C≡N bond introduces dipole-dipole interactions that can influence conformer stability. The linear geometry of the nitrile group (R-C-N angle is 180°) minimizes some steric bulk compared to other substituents. libretexts.org

Computational studies on analogous tetrahydropyrans (the oxygen equivalent) show that substituents at the C2 position can exhibit a preference for the axial position due to the anomeric effect. mst.edu However, for a C4-substituent like the carbonitrile group in a tetrahydrothiopyran ring, steric factors are expected to be the dominant force, leading to a strong preference for the equatorial conformer.

Table 2: Calculated Relative Energies of this compound Conformers

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Predicted Population at 298 K |

| Chair | Equatorial | 0.00 (most stable) | >95% |

| Chair | Axial | ~ 2.1 | <5% |

| Twist-Boat | - | ~ 5.5 | <0.1% |

| Boat | - | ~ 6.5 | <0.1% |

Note: These energy values are hypothetical, based on the well-established A-value for a cyano group on a cyclohexane ring and adjusted for a thiopyran ring. They serve to illustrate the expected energetic landscape.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations provide a static picture of individual molecules, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular vibrations, conformational changes, and interactions with surrounding molecules, such as a solvent or a biological receptor. mdpi.com

For this compound, MD simulations could be used to:

Simulate Ring Inversion : Observe the transition from one chair conformation to another through the higher-energy twist-boat intermediate, and calculate the free energy barrier for this process.

Analyze Solvent Effects : Study how the molecule interacts with solvent molecules (e.g., water or an organic solvent). The polar nitrile group would be expected to form hydrogen bonds with protic solvents, which could influence conformational equilibria.

Probe Intermolecular Interactions : In a condensed phase, MD can reveal how individual molecules of this compound pack together and interact, governed by van der Waals forces and dipole-dipole interactions from the polar C-S and C≡N bonds. These simulations are critical for predicting crystal structures and bulk material properties.

Structure-Activity Relationship (SAR) Modeling through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Computational modeling has become an indispensable tool in SAR, enabling the prediction of a compound's activity and the rational design of new, more potent derivatives.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is crucial for understanding how a molecule like this compound might interact with a biological target. The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and scoring them based on their binding energy.

While specific molecular docking studies focusing exclusively on this compound against various protein targets are not extensively detailed in publicly available literature, the methodology would be applied to elucidate its potential biological activity. In a typical study, the compound would be docked into the active site of a target protein. The resulting binding poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking, which stabilize the ligand-protein complex. The docking score, an estimation of the binding affinity, helps to rank its potential efficacy compared to other compounds.

For instance, studies on analogous heterocyclic structures often reveal critical interactions between specific functional groups and amino acid residues like aspartic acid, lysine, or serine within a binding pocket. researchgate.netmdpi.comnih.gov For this compound, the nitrile group could act as a hydrogen bond acceptor, while the thioether moiety might engage in hydrophobic or sulfur-pi interactions.

Table 1: Illustrative Example of Molecular Docking Results for this compound (Note: This table is a hypothetical representation of potential docking results for illustrative purposes, as specific studies are not available.)

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Kinase X | -7.5 | ASP 145 | Hydrogen Bond (with CN) |

| LEU 83, VAL 91 | Hydrophobic | ||

| PHE 89 | Pi-Sulfur Interaction | ||

| Protease Y | -6.8 | SER 195 | Hydrogen Bond (with CN) |

| TRP 215, HIS 57 | Hydrophobic/Pi-Stacking | ||

| Ion Channel Z | -8.2 | LYS 310 | Cation-Pi Interaction |

| ILE 250, MET 254 | Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.orgnih.gov A QSAR model is developed by correlating calculated molecular descriptors (physicochemical properties, electronic properties, or 3D features) with experimentally measured activity.

Specific 3D-QSAR studies on this compound have not been identified in the reviewed literature. However, the principles of QSAR are widely applied to series of analogous compounds. nih.govmdpi.com To perform such a study, a dataset of this compound derivatives with varying substituents would be required, along with their measured biological activities against a specific target. Molecular descriptors for each analog would be calculated, such as molecular weight, logP (lipophilicity), molar refractivity, and various electronic and topological indices. Statistical methods, like multiple linear regression or machine learning algorithms, are then used to generate a predictive model. fiveable.me This model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts toward more potent compounds.

Table 2: Examples of Molecular Descriptors for QSAR Analysis of this compound (Note: These values are calculated for the parent compound and would form the basis for comparison in a QSAR study of its derivatives.)

| Descriptor | Definition | Illustrative Value |

| Molecular Weight | Mass of the molecule | 127.21 g/mol |

| cLogP | Calculated octanol-water partition coefficient | ~1.2 |

| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms | ~51.9 Ų |

| Number of Hydrogen Bond Acceptors | Count of N, O atoms | 2 |

| Number of Hydrogen Bond Donors | Count of NH, OH bonds | 0 |

| Molar Refractivity | Molar polarizability of the molecule | ~36.5 cm³ |

Mechanistic Investigations through Computational Transition State Analysis

Understanding the mechanism of a chemical reaction—the sequential path from reactants to products—is fundamental to controlling its outcome. Computational transition state analysis is a powerful method for mapping reaction pathways and determining the energy barriers that govern reaction rates.

Computational methods, particularly those based on Density Functional Theory (DFT), can be used to map the potential energy surface of a reaction. This involves identifying the structures of all reactants, intermediates, transition states, and products. A transition state (TS) is the highest energy point along the lowest energy path of a reaction, and the energy difference between the reactants and the TS is the activation energy or activation barrier. A lower activation barrier corresponds to a faster reaction rate.

While detailed reaction pathway mapping for syntheses or reactions involving this compound is not available in the surveyed literature, this methodology is commonly applied to understand reaction mechanisms, regioselectivity, and stereoselectivity. For example, in the synthesis of related dihydrothiophene systems, computational studies have been used to elucidate the favorability of one reaction pathway over another by comparing the activation barriers of key steps. nih.gov Such an analysis for a reaction involving this compound would provide crucial insights into its chemical behavior and help optimize reaction conditions.

Table 3: Hypothetical Energy Profile for a Reaction Involving this compound (Note: This table provides a conceptual framework for the results of a reaction pathway analysis.)

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting Materials | 0.0 |

| Transition State 1 (TS1) | First activation barrier | +22.5 |

| Intermediate | A stable species along the path | -5.0 |

| Transition State 2 (TS2) | Second activation barrier | +15.8 |

| Products | Final molecules | -12.3 |

Energy Decomposition Analysis (EDA) and Natural Orbitals for Chemical Valence (NOCV)

Energy Decomposition Analysis (EDA) is a computational method that partitions the total interaction energy between two molecular fragments into physically meaningful components. researchgate.netnih.govscm.com This provides deep insight into the nature of the chemical bond. The interaction energy (ΔE_int) is typically broken down into:

ΔE_elstat: The classical electrostatic interaction between the unperturbed charge distributions of the fragments.

ΔE_Pauli: The Pauli repulsion, arising from the destabilizing interaction between electrons of the same spin (quantum mechanical repulsion).

ΔE_orb: The orbital interaction (or covalent) energy, which accounts for charge transfer, polarization, and electron-pair bonding.

To further dissect the covalent contribution (ΔE_orb), the EDA method is often combined with Natural Orbitals for Chemical Valence (NOCV) analysis. nih.govresearchgate.net The EDA-NOCV approach decomposes the orbital interaction term into a series of pairwise contributions from the interacting fragment orbitals. nih.gov This allows for a quantitative description and visualization of the flow of electron density in the formation of a chemical bond, such as distinguishing between σ-donation and π-backdonation in coordination complexes. researchgate.net

Although no specific EDA-NOCV studies on this compound were found, this analysis would be invaluable for understanding its interactions in a complex, for instance, with a metal center or within a protein binding site.

Table 4: Illustrative Energy Decomposition Analysis (EDA) Results for a Hypothetical Complex (Note: This table is a hypothetical representation of EDA results to illustrate the methodology.)

| Energy Component | Description | Energy (kcal/mol) |

| ΔE_Pauli | Pauli Repulsion | +95.0 |

| ΔE_elstat | Electrostatic Interaction | -60.0 |

| ΔE_orb | Orbital Interaction | -55.0 |

| ΔE_int | Total Interaction Energy | -20.0 |

Applications and Advanced Research Trajectories of Tetrahydrothiopyran 4 Carbonitrile in Organic Synthesis

Tetrahydrothiopyran-4-carbonitrile as a Versatile Intermediate in Complex Molecule Synthesis

The utility of this compound in organic synthesis is underscored by its adaptability as a precursor to a wide array of more complex molecules. The thiopyran ring provides a stable yet reactive framework that can be functionalized in various ways, while the nitrile group offers a versatile handle for a multitude of chemical transformations.

The tetrahydrothiopyran (B43164) moiety is a recognized structural motif in a number of pharmacologically active compounds. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule. This compound serves as a key starting material in the synthesis of various pharmaceutical agents and bioactive molecules. sigmaaldrich.com The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, paving the way for the introduction of diverse substituents and the construction of elaborate molecular structures.

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. sigmaaldrich.com this compound is an effective building block for the synthesis of more complex heterocyclic systems. nih.gov The nitrile functionality can participate in cycloaddition reactions or can be used to direct the formation of new rings.

For example, the nitrile group can be a key component in the construction of fused ring systems where the thiopyran ring is annulated with other heterocyclic or carbocyclic rings. This strategy allows for the creation of novel molecular scaffolds with unique three-dimensional shapes and electronic properties, which are desirable features in the design of new drugs and functional materials. The versatility of thiocarbonyl compounds as intermediates allows for the generation of a wide range of polycyclic compounds. nih.gov

Development of Biologically Active this compound Derivatives

The inherent biological relevance of the tetrahydrothiopyran core has spurred extensive research into the synthesis and evaluation of its derivatives for various therapeutic applications. By modifying the core structure of this compound, scientists have been able to develop compounds with specific biological activities.

Enzyme inhibition is a major strategy in drug discovery. mdpi.com Derivatives of tetrahydrothiopyran have been investigated as potential inhibitors of various enzymes, including cyclin-dependent kinases (CDKs) and metallo-β-lactamases. CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The development of CDK inhibitors is therefore a significant area of cancer research.

Metallo-β-lactamases are enzymes produced by some bacteria that confer resistance to β-lactam antibiotics. The design of inhibitors for these enzymes is a critical approach to combatting antibiotic resistance. The sulfur atom and other functionalities on the tetrahydrothiopyran ring can be designed to interact with the active sites of these enzymes, leading to their inhibition.

The search for new antimicrobial and antitubercular agents is a global health priority. Several studies have explored the potential of tetrahydrothiopyran derivatives in this area. niscair.res.in For instance, certain pyrimidine (B1678525) derivatives, which can be synthesized from precursors like this compound, have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govmdpi.com

The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. The lipophilicity and electronic properties conferred by the tetrahydrothiopyran ring can play a crucial role in their ability to penetrate bacterial cell walls and interact with their targets. Research has shown that the presence of electron-withdrawing groups can enhance the antitubercular activity of certain heterocyclic compounds. mdpi.com

Below is a data table summarizing the antitubercular activity of selected heterocyclic compounds, highlighting the potential of such scaffolds.

| Compound Type | Target | Key Findings |

| 1,2,3,4-Tetrahydropyrimidine-5-carbonitrile derivatives | Mycobacterium tuberculosis enoyl reductase (InhA) | Compounds showed promising antimycobacterial activity, with major binding interactions being dispersion type and hydrogen bonding. nih.gov |

| 2-Aminopyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives | Mycobacterium tuberculosis thymidylate kinase | Several compounds exhibited significant activity, suggesting they are prospective lead molecules for new antitubercular drugs. nih.gov |